N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(2-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core linked to a furan-2-carboxamide moiety through a chlorophenoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Chlorophenoxyethyl Chain: This step involves the reaction of the benzodiazole core with 2-(2-chlorophenoxy)ethyl bromide under basic conditions to form the intermediate.
Coupling with Furan-2-Carboxamide: The final step involves the coupling of the intermediate with furan-2-carboxylic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) on the benzodiazole core can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the benzodiazole core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzodiazole and furan moieties, which are known to exhibit various biological activities.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The exact pathways depend on the specific biological context but could involve inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE: Similar structure but with a different position of the chlorine atom on the phenoxy group.
N-(2-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE: Similar structure but with a methoxy group instead of chlorine.
Properties
Molecular Formula |
C22H20ClN3O3 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[2-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H20ClN3O3/c23-16-6-1-4-9-19(16)29-15-13-26-18-8-3-2-7-17(18)25-21(26)11-12-24-22(27)20-10-5-14-28-20/h1-10,14H,11-13,15H2,(H,24,27) |
InChI Key |
VJNYOAVEFQTILP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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